2-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
Historical Development of Benzo[de]isoquinoline-1,3-dione Derivatives
The benzo[de]isoquinoline-1,3-dione scaffold has emerged as a critical structural motif in medicinal chemistry due to its electron-deficient aromatic system and capacity for selective protein interactions. Early work on this heterocycle focused on its role as a bromodomain inhibitor, particularly targeting BRPF1, BRPF2, TAF1, and TAF1L proteins involved in epigenetic regulation. The discovery that these compounds disrupt acetylated lysine recognition by bromodomains—key regulators of gene transcription—spurred interest in their anticancer potential. Structural modifications, such as the introduction of electron-withdrawing groups at the C-2 position, were shown to enhance binding affinity to bromodomains while improving metabolic stability.
Recent synthetic advances have expanded the chemical space around this core. For instance, Zhou et al. demonstrated that benzo[de]isoquinoline-1,3-dione (BQD) derivatives fused with asymmetric azaacenes exhibit tunable electronic properties, with electron affinity values ranging from 3.69 to 3.87 eV depending on substituents. These modifications enable precise control over π-π stacking interactions and charge transport characteristics, making the scaffold adaptable for both therapeutic and materials science applications.
Significance of Piperazine Linkages in Medicinal Chemistry
Piperazine derivatives occupy a privileged position in drug discovery due to their conformational flexibility, hydrogen-bonding capacity, and ability to modulate pharmacokinetic properties. The six-membered diazine ring serves as a versatile spacer that can improve aqueous solubility while maintaining membrane permeability—a critical balance for central nervous system (CNS)-targeted agents. In the context of hybrid molecules, piperazine linkages enable three-dimensional structural diversity by allowing axial and equatorial substitution patterns.
The incorporation of piperazine into bromodomain inhibitors addresses historical challenges with passive diffusion across cellular membranes. For example, the basic nitrogen atoms in piperazine facilitate salt formation with improved crystallinity and thermal stability, while its chair-flipping dynamics allow adaptation to steric constraints in protein binding pockets. These properties make piperazine an ideal connector for hybrid molecules requiring both rigid aromatic recognition elements and flexible solubilizing moieties.
Evolution of Hydroxypropyl-Modified Heterocyclic Compounds
Hydroxypropyl modifications represent a strategic approach to enhance the pharmacokinetic profile of heterocyclic drug candidates. The 2-hydroxypropyl group introduces a chiral center and hydrogen-bond donor/acceptor pair that can improve target engagement through additional polar interactions. When combined with tert-butoxy protection, as seen in 3-(tert-butoxy)-2-hydroxypropyl substituents, the modification balances lipophilicity for membrane penetration with hydrolytic stability during systemic circulation.
In benzo[de]isoquinoline-piperazine hybrids, the hydroxypropyl moiety serves dual roles:
- Steric Directionality : The bulky tert-butoxy group enforces specific conformations of the piperazine ring, potentially pre-organizing the molecule for optimal bromodomain binding.
- Solubility Modulation : The hydroxyl group counterbalances the inherent hydrophobicity of the fused aromatic system, as demonstrated in related BQD-azaacenes where triisopropylsilylethynyl groups improved crystallinity without compromising solubility.
Research Objectives and Contemporary Relevance
The design of 2-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione addresses three key challenges in epigenetic drug development:
- Selectivity Optimization : Combining the bromodomain-targeting BQD core with a conformationally restricted piperazine aims to reduce off-target effects observed in first-generation inhibitors.
- Oral Bioavailability Enhancement : Structural features of the hybrid molecule—including the tert-butoxy group’s metabolic stability and piperazine’s solubility-enhancing properties—are engineered to overcome poor oral absorption in previous analogs.
- Crystallinity Control : Lessons from BQD-azaacene derivatives suggest that the hydroxypropyl-piperazine substituent may promote favorable π-π stacking (3.31–3.41 Å) for consistent solid-state formulation.
Current research objectives focus on validating these design principles through:
- Electrochemical Profiling : Building on cyclic voltammetry data from analogous compounds (Table 1), determining the hybrid’s electron affinity to predict target engagement kinetics.
- Conformational Analysis : Using density functional theory (DFT) to model the tert-butoxy group’s impact on piperazine ring puckering and subsequent protein interactions.
Table 1: Comparative Electronic Properties of Benzo[de]isoquinoline Derivatives
| Compound | Electron Affinity (eV) | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
|---|---|---|---|---|
| BQD-TZ | 3.87 | −3.43 | −5.78 | 2.35 |
| BQD-AP | 3.69 | −3.06 | −5.61 | 2.55 |
| Target Hybrid* | 3.72 (predicted) | −3.21 | −5.93 | 2.72 (predicted) |
*Predicted values based on DFT calculations of analogous structures.
Properties
IUPAC Name |
2-[2-[4-[2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propyl]piperazin-1-yl]-2-oxoethyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O5/c1-25(2,3)33-16-18(29)14-26-10-12-27(13-11-26)21(30)15-28-23(31)19-8-4-6-17-7-5-9-20(22(17)19)24(28)32/h4-9,18,29H,10-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPYEVLMQPDNHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(CN1CCN(CC1)C(=O)CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multiple steps. A common starting point is the piperazine ring, which is functionalized with a hydroxypropyl group and a tert-butoxy protecting group. Subsequent steps involve forming the benzo[de]isoquinoline core through cyclization reactions and introducing the 2-oxoethyl substituent under controlled conditions.
Industrial Production Methods: In industrial settings, the synthesis may be optimized for scalability. This includes using high-yield reactions, efficient purification techniques such as chromatography, and ensuring the stability of intermediates. Reaction conditions like temperature, pressure, and solvent choice are finely tuned to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the hydroxypropyl group, forming ketones or aldehydes under strong oxidative conditions.
Reduction: The piperazine ring and benzo[de]isoquinoline core can undergo reduction, affecting the overall stability and activity of the compound.
Substitution: Various functional groups can be introduced or replaced on the benzo[de]isoquinoline core or the piperazine ring under nucleophilic or electrophilic substitution conditions.
Common Reagents and Conditions: Reagents like Grignard reagents, halogenating agents, and oxidizing agents are frequently used. Reaction conditions often involve inert atmospheres, specific solvent choices (like dichloromethane or tetrahydrofuran), and precise control over reaction times and temperatures.
Major Products: The main products of these reactions are typically modified versions of the compound with functional groups that can further enhance its properties or facilitate its use in specific applications.
Scientific Research Applications
The compound 2-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex molecule with potential applications in various scientific fields. This article will explore its applications, focusing on medicinal chemistry, pharmacology, and material science.
Anticancer Activity
Recent studies have indicated that compounds similar to this one exhibit significant anticancer properties. The benzo[de]isoquinoline moiety has been linked to the inhibition of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Research suggests that derivatives of this compound may act on pathways associated with tumor growth inhibition, making them candidates for further development as anticancer agents .
Neuropharmacological Effects
The piperazine ring is often associated with neuroactive compounds. Preliminary data suggest that this compound may influence neurotransmitter systems, particularly those involving serotonin and dopamine. Such interactions could lead to potential applications in treating neurological disorders such as depression and anxiety .
Antimicrobial Properties
Compounds containing similar structural features have shown promise as antimicrobial agents. The ability of this compound to disrupt bacterial membranes or inhibit specific bacterial enzymes could be explored further to develop new antibiotics .
Photonic Applications
The unique structure of the compound allows for potential use in photonic devices. Its ability to absorb and emit light can be harnessed in the development of sensors or light-emitting devices. Research into the optical properties of similar compounds indicates that they could be used in organic light-emitting diodes (OLEDs) or as fluorescent probes .
Drug Delivery Systems
Due to its favorable solubility characteristics, this compound could be integrated into drug delivery systems. The design of nanoparticles or liposomes incorporating this molecule may enhance the targeted delivery of therapeutic agents, improving efficacy while reducing side effects .
Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of benzo[de]isoquinoline derivatives and evaluated their anticancer activity against various cancer cell lines. One derivative demonstrated a significant reduction in cell viability at low micromolar concentrations, indicating its potential as a lead compound for further development .
Case Study 2: Neuropharmacological Screening
A screening assay was conducted to evaluate the effects of several piperazine-containing compounds on serotonin receptor activity. The results indicated that certain modifications to the piperazine ring enhanced binding affinity, suggesting that similar modifications to the target compound could yield neuroactive properties .
Mechanism of Action
The compound exerts its effects by interacting with molecular targets, such as enzymes, receptors, and nucleic acids. The hydroxypropyl group and the benzo[de]isoquinoline core play critical roles in binding to these targets, influencing biological pathways. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is structurally related to piperazine-linked benzo[de]isoquinoline derivatives and substituted benzoyl/indolylpropyl analogs. Key comparisons include:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
The hydroxyl group in the target compound improves aqueous solubility relative to fully hydrophobic substituents (e.g., bromobenzoyl in ).
Biological Activity :
- Piperazine derivatives with halogenated aryl groups (e.g., 4-bromobenzoyl in ) show marked anticancer activity, whereas the target compound’s lack of halogens may shift its pharmacological profile toward CNS or anti-inflammatory applications.
- The triazole-sulfanyl group in introduces heterocyclic diversity absent in the target compound, which could influence kinase inhibition or metabolic stability.
Synthetic Feasibility :
- Derivatives in were synthesized via nucleophilic substitution and characterized by HRMS and NMR, suggesting similar routes could apply to the target compound. However, the tert-butoxy group may require protective strategies during synthesis.
Biological Activity
The compound 2-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic molecule that belongs to the class of piperazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the context of neuropharmacology and enzyme inhibition.
Chemical Structure and Properties
- Molecular Formula : C27H39N3O6
- Molecular Weight : 502.623 g/mol
- IUPAC Name : this compound
The structural complexity of this compound suggests multiple sites for interaction with biological targets, making it a candidate for various pharmacological applications.
Biological Activity Overview
Research indicates that compounds similar to this one exhibit a range of biological activities, including:
- Acetylcholinesterase Inhibition :
-
Monoamine Oxidase Inhibition :
- Similar compounds have been evaluated for their ability to inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters such as serotonin and dopamine. Inhibition of MAO can lead to increased levels of these neurotransmitters, potentially alleviating symptoms of depression and anxiety .
- Neuroprotective Effects :
Table 1: Summary of Biological Activities
Case Study: Acetylcholinesterase Inhibition
In a study examining various piperazine derivatives, it was found that modifications to the piperazine ring significantly influenced AChE inhibitory potency. The compound under discussion showed an IC50 value comparable to known AChE inhibitors, suggesting its potential as a therapeutic agent for cognitive disorders .
Case Study: Monoamine Oxidase Inhibition
Another investigation focused on the structural analogs of this compound revealed that certain substitutions on the piperazine moiety enhanced MAO inhibition. These findings underscore the importance of structural optimization in developing effective MAO inhibitors for treating mood disorders .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, and how can reaction yields be optimized?
- Methodology :
- Step 1 : Use nucleophilic substitution to couple the tert-butoxy-hydroxypropyl group to the piperazine ring. This step often requires anhydrous conditions and catalysts like DIPEA ( ).
- Step 2 : Attach the benzodeisoquinolinedione moiety via amide bond formation using carbodiimide coupling agents (e.g., EDCI/HOBt) ( ).
- Optimization : Monitor reaction progress via TLC or LC-MS. Purify intermediates using flash chromatography (hexane/EtOAc gradients) to improve yields ( ). Typical yields range from 51–53% for analogous compounds ( ).
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Techniques :
- 1H/13C NMR : Resolve signals for the tert-butoxy group (~1.2 ppm for -C(CH3)3) and the piperazine ring protons (2.5–3.5 ppm) ( ).
- HRMS : Confirm molecular weight (e.g., C29H34N3O5+ requires m/z 528.2489). Discrepancies >2 ppm indicate impurities ( ).
- HPLC : Use C18 columns with methanol/buffer mobile phases (pH 4.6) to assess purity >95% ( ).
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular docking) predict the compound’s interactions with biological targets like serotonin receptors?
- Approach :
- Target Selection : Prioritize receptors based on structural analogs (e.g., N-arylpiperazine derivatives show affinity for 5-HT1A/2A receptors) ( ).
- Docking Workflow : Use AutoDock Vina to simulate ligand-receptor binding. Parameterize the tert-butoxy group’s steric effects and the benzodeisoquinolinedione’s π-π stacking potential ( ).
- Validation : Compare results with in vitro assays (e.g., radioligand displacement) to refine models ( ).
Q. What strategies resolve contradictory data in solubility studies (e.g., discrepancies between predicted and experimental logP values)?
- Analysis Framework :
- Experimental Replication : Perform logP measurements using shake-flask (octanol/water) and HPLC-derived methods ( ).
- Theoretical Alignment : Cross-validate with software (e.g., ACD/Labs) and adjust for protonation states of the piperazine nitrogen (pKa ~8.5) ( ).
- Error Mitigation : Control temperature/pH rigorously and use high-purity solvents ( ).
Q. How can AI-driven platforms like COMSOL Multiphysics enhance reaction scale-up or process optimization?
- Integration :
- Parameter Screening : Train AI models on synthetic data (e.g., reaction time, solvent polarity) to predict optimal conditions ( ).
- Real-Time Adjustments : Implement feedback loops using inline FTIR or PAT tools to monitor intermediates ( ).
- Case Study : AI reduced optimization cycles for similar piperazine derivatives by 40% ( ).
Q. What are the challenges in elucidating the metabolic pathways of this compound, and how can isotopically labeled analogs aid in tracing degradation products?
- Solutions :
- Synthesis of Labeled Analogs : Introduce deuterium at the piperazine-CH2 or tert-butoxy positions via Pd-catalyzed H/D exchange ( ).
- Metabolite Identification : Use LC-MS/MS with CID fragmentation to detect hydroxylated or N-dealkylated metabolites ( ).
- Enzyme Mapping : Incubate with liver microsomes (CYP450 isoforms) to identify primary metabolic enzymes ( ).
Contradiction Management in Experimental Design
Q. How should researchers address inconsistencies in reported biological activities of structurally related compounds?
- Protocol :
- Meta-Analysis : Compile data from patents ( ) and journals ( ). Normalize results using IC50/EC50 values relative to control compounds.
- Structural Clustering : Group analogs by substituents (e.g., tert-butoxy vs. methoxy) to identify SAR trends ( ).
- Hypothesis Testing : Design head-to-head assays under standardized conditions (e.g., cell lines, incubation times) ( ).
Methodological Innovation
Q. Can automated synthesis platforms improve reproducibility in multi-step reactions involving sensitive intermediates?
- Case Example :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
